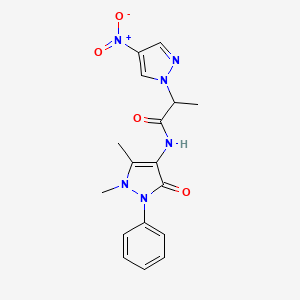![molecular formula C18H26N6O3 B4307085 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine](/img/structure/B4307085.png)
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine
Overview
Description
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that has been synthesized for various purposes, including biological and medicinal applications.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors that are involved in various biological processes. For instance, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been reported to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and improve cognitive function in animal models of Alzheimer's disease. Moreover, it has been reported to have low toxicity and high selectivity towards specific targets, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine in lab experiments include its high potency, selectivity, and low toxicity. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine. One potential area of investigation is its use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. Another direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, the use of 1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine as a molecular probe for imaging specific biological targets could be explored further.
Scientific Research Applications
1-(1-adamantyl)-4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperazine has been extensively studied for its biological and medicinal properties. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, it has been used as a probe in molecular imaging studies to visualize specific biological targets.
properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-(3-nitro-1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-16(11-23-12-19-17(20-23)24(26)27)21-1-3-22(4-2-21)18-8-13-5-14(9-18)7-15(6-13)10-18/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXPFBZFALHGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C=NC(=N2)[N+](=O)[O-])C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-adamantyl)piperazino]-2-(3-nitro-1H-1,2,4-triazol-1-yl)-1-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-(1,3-benzodioxol-5-yl)-6-{[(2,4-dichlorophenyl)amino]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4307003.png)
![N-(2-fluorophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4307013.png)
![ethyl 5-({3-cyano-4-[(4-methoxyphenyl)amino]pyridin-2-yl}oxy)-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B4307017.png)
![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B4307030.png)



![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4307061.png)
![octahydro-2H-quinolizin-1-ylmethyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4307068.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4307073.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4307077.png)
![3-[4-(cyclopentyloxy)phenyl]-3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B4307081.png)
![3-[4-(cyclopentyloxy)phenyl]-3-[(2,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B4307091.png)
![3-[(anilinocarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4307112.png)